Glycyl-L-serylglycylglycylglycine
Description
Glycyl-L-serylglycylglycylglycine (hypothetical structure: Gly-Ser-Gly-Gly-Gly) is a synthetic pentapeptide comprising glycine and serine residues. Glycine, the simplest amino acid, confers conformational flexibility, while serine introduces a hydroxyl group (-OH) that enhances hydrophilicity and hydrogen-bonding capacity. Such peptides are often studied for their biochemical properties, including solubility, stability, and interactions with biological systems .
Properties
CAS No. |
251343-65-4 |
|---|---|
Molecular Formula |
C11H19N5O7 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-1-7(18)16-6(5-17)11(23)15-3-9(20)13-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,20)(H,14,19)(H,15,23)(H,16,18)(H,21,22)/t6-/m0/s1 |
InChI Key |
DXJWOQRBGSWVSN-LURJTMIESA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water or enzymes.
Oxidation: Oxidizing agents can modify the amino acid side chains, particularly serine.
Reduction: Reducing agents can reverse oxidation effects or modify disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered side chains.
Reduction: Restored or modified peptide bonds.
Scientific Research Applications
Glycyl-L-serylglycylglycylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme substrates.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the production of peptide-based materials and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Glycyl-L-serylglycylglycylglycine and related peptides, based on evidence from diverse sources:
*Hypothetical formula for Gly-Ser-Gly-Gly-Gly: 5 amino acids – 4 water molecules. †Estimated based on glycine (XLogP3 = -3.1) and serine (XLogP3 = -3.8). ‡Calculated using ChemDraw or inferred from similar structures.
Structural and Functional Insights
Hydrophobicity and Solubility: Glycylglycine (Gly-Gly) exhibits low hydrophobicity (XLogP3 = -2.9) due to its polar backbone, making it ideal for aqueous buffers . this compound, with a serine residue, is expected to have higher solubility than all-glycine peptides (e.g., Gly₆) due to the -OH group’s polarity .
Hydrogen-Bonding Capacity: Gly-Gly has 3 hydrogen bond donors and 4 acceptors, enabling interactions with proteins or nucleic acids .
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
